Apstatin (N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-prolyl-L-prolyl-L-alaninamide) is a synthetic peptide that acts as a potent and specific inhibitor of aminopeptidase P (AP-P, EC 3.4.11.9). [, , ] AP-P is a manganese-dependent metalloprotease that cleaves the N-terminal amino acid from peptides when the second residue is proline. [, , , ] Apstatin's ability to inhibit AP-P makes it a valuable tool for studying the physiological roles of this enzyme and for investigating the metabolism of peptides like bradykinin. [, , , ]
The synthesis of apstatin involves several steps using solid-phase peptide synthesis techniques. The process begins with the preparation of the tripeptide Pro-Pro-Ala-NH2 on p-methylbenzhydrylamine resin. Key steps in the synthesis include:
The final product is characterized by mass spectrometry, confirming its molecular weight and purity.
Apstatin features a complex molecular structure characterized by a hydroxyl group and a phenyl group, which contribute to its interaction with the active site of aminopeptidase P. The crystal structure analysis reveals that apstatin binds to the active site of Escherichia coli aminopeptidase P, coordinating its N-terminal amino group with manganese ions at the enzyme's metal center. This interaction is critical for inhibiting enzyme activity . The refined structure shows that apstatin occupies a hydrophobic cleft within the enzyme, which is essential for its specificity towards proline-containing substrates .
Apstatin primarily acts as an inhibitor of aminopeptidase P, affecting its enzymatic activity through competitive inhibition. The mechanism involves binding to the enzyme's active site, preventing substrate access. Studies have quantified the inhibitory potency of apstatin, reporting an IC50 value of approximately 2.9 micromolar in human systems. This indicates that relatively low concentrations of apstatin can significantly inhibit enzyme activity .
The kinetics of inhibition have been studied by measuring the release of arginine from Arg-Pro-Pro substrates in the presence of varying concentrations of apstatin, allowing for detailed kinetic parameter determination such as and .
Apstatin's mechanism of action involves specific binding to the active site of aminopeptidase P, where it mimics substrate interactions. By coordinating with metal ions in the active site, it effectively inhibits the enzyme's ability to cleave proline residues from peptides. This inhibition leads to increased levels of bradykinin, contributing to vasodilation and reduced blood pressure .
The structural studies suggest that apstatin may stabilize certain conformations of the enzyme that are unfavorable for catalysis, thus providing insights into how modifications to apstatin could enhance its inhibitory properties .
Apstatin possesses several notable physical and chemical properties:
These properties are crucial for its formulation in pharmaceutical applications and influence its bioavailability and therapeutic efficacy .
Apstatin has significant scientific applications primarily in pharmacology and biochemistry:
Apstatin (N-[(2S,3R)-3-amino-2-hydroxy-4-phenyl-butanoyl]-L-prolyl-L-prolyl-L-alaninamide) was first developed as a selective inhibitor of aminopeptidase P through targeted rational design. Its discovery emerged from research focused on modulating the kinin-kallikrein system, specifically addressing the enzymatic degradation pathways of bradykinin. Initial investigations identified aminopeptidase P as a major bradykinin-degrading enzyme in vascular beds, equivalent in significance to angiotensin-converting enzyme in myocardial tissue [3] [5]. Researchers at Aventis Pharma synthesized Apstatin to selectively inhibit membrane-bound aminopeptidase P, with the first pharmacological characterization published in the late 1990s [4] [5]. The compound name "apstatin" derives from its molecular structure: Amino Peptidase Selective inhibitor [4].
Table 1: Key Milestones in Apstatin Development
Year | Development Phase | Significant Finding |
---|---|---|
1999 | Initial Synthesis | Identification of Apstatin as a selective aminopeptidase P inhibitor [4] |
2001 | In Vivo Cardioprotection | Demonstration of myocardial infarct size reduction in rat models [3] [5] |
2004 | Structural Characterization | Crystal structure determination with bacterial aminopeptidase P [4] |
Apstatin is classified as a competitive, reversible small-molecule enzyme inhibitor with a molecular weight of 483.56 Da. It belongs to the tripeptidomimetic structural class, featuring a modified N-terminal residue ((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl) coupled to a prolyl-prolyl-alaninamide backbone [4]. This design mimics the natural substrate cleavage site of aminopeptidase P, enabling selective binding to the enzyme’s active site. As a reversible competitive inhibitor, Apstatin exhibits dose-dependent enzyme inhibition without covalent modification of the target, distinguishing it from irreversible inactivators [8]. Its physicochemical properties—including aqueous solubility (≥10 mM in DMSO) and absence of reactive functional groups—align with Lipinski’s rules for drug-like molecules, supporting its use as a pharmacological probe [4].
Research on Apstatin spans biochemical enzymology and cardiovascular pharmacology. Key research domains include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7